molecular formula C7H3Cl2F3O3S B15274647 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride

3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B15274647
M. Wt: 295.06 g/mol
InChI Key: LGJUMLNLKFMGJI-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by three distinct functional groups: a sulfonyl chloride (–SO₂Cl) at position 1, a trifluoromethyl (–CF₃) group at position 2, a chlorine atom at position 3, and a hydroxyl (–OH) group at position 6. This combination of electron-withdrawing substituents (Cl, CF₃, and SO₂Cl) and a polar hydroxyl group imparts unique reactivity and physical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H3Cl2F3O3S

Molecular Weight

295.06 g/mol

IUPAC Name

3-chloro-6-hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H3Cl2F3O3S/c8-3-1-2-4(13)6(16(9,14)15)5(3)7(10,11)12/h1-2,13H

InChI Key

LGJUMLNLKFMGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-chloro-α,α,α-trifluorotoluene using chlorosulfuric acid in the presence of 65% oleum . This reaction introduces the sulfonyl chloride group to the benzene ring. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include acetonitrile, dichloromethane, and toluene.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles and form stable covalent bonds. The sulfonyl chloride group is highly reactive and can form sulfonamide or sulfonate linkages with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Key Findings:

Reactivity Differences: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. This increases solubility in polar solvents but may reduce stability under acidic conditions . Fluorine substitution (e.g., in 2-fluoro-6-CF₃ analog) boosts electronegativity, accelerating electrophilic aromatic substitution, whereas chlorine at position 3 in the target compound may sterically hinder such reactions .

Physical Properties: The hydroxyl group likely elevates the boiling point relative to non-polar analogs like trifluoromethanesulfonyl chloride (29–32°C) . Steric bulk from substituents (e.g., difluoroethoxy in ) reduces volatility but increases molecular weight, affecting distillation efficiency.

Applications: The target compound’s –OH group enables derivatization via esterification or etherification, expanding utility in drug design (e.g., prodrug synthesis) compared to simpler analogs . Non-hydroxylated analogs (e.g., 2-chloro-4-CF₃ variant) are preferred in ionic liquid catalysis due to lower polarity and compatibility with non-aqueous systems .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves chlorosulfonation of a substituted benzene precursor under controlled conditions. Key steps include:

  • Use of inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the sulfonyl chloride group .
  • Temperature control (0–5°C) during sulfonation to prevent side reactions .
  • Purification via recrystallization or column chromatography to isolate the product in ≥95% purity .
    • Critical Data : Similar trifluoromethyl-substituted sulfonyl chlorides require reaction times of 6–12 hours, with yields ranging from 60–85% depending on substituent electronic effects .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to verify trifluoromethyl group integrity; 1H^{1}\text{H} NMR to confirm hydroxy and chloro substituents .
  • IR Spectroscopy : Peaks at 1360–1380 cm1^{-1} (S=O stretching) and 750–780 cm1^{-1} (C-Cl) .
  • HPLC-MS : To detect trace impurities (e.g., hydrolyzed sulfonic acids) .

Q. What are the primary reaction pathways for this sulfonyl chloride in organic synthesis?

  • Methodological Answer : The compound reacts as an electrophile in:

  • Sulfonamide Formation : With primary/secondary amines in dichloromethane at room temperature (RT), yielding sulfonamides in >80% efficiency .
  • Sulfonate Esterification : With alcohols in the presence of a base (e.g., pyridine) .
  • Reduction : The hydroxy group can be selectively protected (e.g., silylation) prior to further functionalization .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group influence electrophilic reactivity in nucleophilic substitutions?

  • Methodological Answer : Steric effects reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating reactions with small nucleophiles (e.g., NH3_3) .
  • Steric Limitations : Reactions with sterically hindered amines (e.g., 2,6-lutidine) show <40% yields due to hindered access to the sulfonyl chloride group .

Q. Conflicting reports exist regarding the stability of this compound under basic conditions. How can researchers reconcile these discrepancies?

  • Methodological Answer : Stability varies with solvent and base strength:

  • Controlled Hydrolysis : In aqueous NaOH (pH >10), rapid hydrolysis occurs, forming the sulfonate salt. However, in anhydrous THF with mild bases (e.g., Et3_3N), the compound remains stable for >24 hours .
  • Mitigation Strategy : Use aprotic solvents and low temperatures (0–5°C) to suppress hydrolysis during reactions .

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model:

  • Transition States : For sulfonamide formation, highlighting charge distribution at the sulfur center .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing activation energy by 15–20 kJ/mol .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Hydrolysis Rate (pH 7) t1/2_{1/2} = 2 hours t1/2_{1/2} = 8 hours Trace moisture in solvents accelerates degradation. Use Karl Fischer titration to confirm solvent dryness.
Reaction Yield with Aniline 92% 68% Aniline purity and stoichiometric ratio (1:1.2 sulfonyl chloride:amine) critically affect yields.

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